7-(3,4-diethoxyphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one
Description
This compound belongs to the thieno[3,2-d]pyrimidin-4(3H)-one class, characterized by a bicyclic thiophene-fused pyrimidine core. It features a 3,4-diethoxyphenyl substituent at position 7 and a 4-(2-fluorophenyl)piperazinyl group at position 2. The 2-fluorophenylpiperazine moiety is a common pharmacophore in CNS-targeting agents, suggesting possible activity at serotonin or dopamine receptors .
Properties
IUPAC Name |
7-(3,4-diethoxyphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-3H-thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27FN4O3S/c1-3-33-21-10-9-17(15-22(21)34-4-2)18-16-35-24-23(18)28-26(29-25(24)32)31-13-11-30(12-14-31)20-8-6-5-7-19(20)27/h5-10,15-16H,3-4,11-14H2,1-2H3,(H,28,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFZFHXAVQNQEKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=CSC3=C2N=C(NC3=O)N4CCN(CC4)C5=CC=CC=C5F)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-(3,4-diethoxyphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one (CAS No. 1243105-27-2) represents a novel class of thienopyrimidine derivatives. This compound has garnered attention due to its potential biological activities, particularly in pharmacological applications. Its unique structure combines piperazine and thienopyrimidine moieties, which may interact with various biological targets.
Chemical Structure
The chemical structure of the compound can be summarized as follows:
| Component | Description |
|---|---|
| IUPAC Name | 7-(3,4-Diethoxyphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one |
| Molecular Formula | C22H24F N4O2S |
| Molecular Weight | 396.51 g/mol |
The biological activity of this compound is hypothesized to involve interactions with specific receptors and enzymes. The piperazine moiety is known to enhance binding affinity to neurotransmitter receptors, while the fluorophenyl group may provide hydrophobic interactions that stabilize binding. The thieno[3,2-d]pyrimidine core is thought to contribute to the compound's overall bioactivity through its ability to modulate various signaling pathways.
Antimicrobial Activity
Recent studies have indicated that compounds similar to thienopyrimidines exhibit significant antimicrobial properties. The target for these compounds often includes bacterial enzymes and metabolic pathways critical for pathogen survival.
Anticancer Activity
Research has shown that thienopyrimidine derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Specific studies have demonstrated that derivatives can effectively target cancer cell lines, leading to reduced viability and increased apoptosis rates.
Neuropharmacological Effects
The piperazine component suggests potential neuropharmacological effects. Compounds with similar structures have been evaluated for their ability to modulate serotonin and dopamine receptors, which are crucial in treating psychiatric disorders.
Case Studies
- Antiplasmodial Activity : A study investigating the antiplasmodial activity of related compounds found that modifications in the thienopyrimidine scaffold significantly influenced potency against Plasmodium falciparum. The IC50 values for these compounds ranged from 0.5 µM to 5 µM, indicating promising activity against malaria parasites .
- Anticancer Studies : In vitro assays on human cancer cell lines demonstrated that certain thienopyrimidine derivatives exhibited IC50 values as low as 10 µM against breast cancer cells, showcasing their potential as anticancer agents .
Data Table of Biological Activities
Scientific Research Applications
Antidepressant Activity
Research indicates that derivatives of thieno[3,2-d]pyrimidin-4(3H)-one exhibit significant antidepressant properties. The presence of the piperazine moiety enhances the compound's affinity for serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes. A study demonstrated that modifications to the piperazine ring can optimize receptor binding and improve therapeutic efficacy in animal models of depression .
Antipsychotic Effects
The compound's structure suggests potential antipsychotic activity, primarily through its interaction with dopamine D2 receptors. A related study highlighted that similar compounds showed promise in reducing psychotic symptoms in preclinical trials, suggesting that this compound may also possess such properties .
Anticancer Properties
Recent investigations into thieno[3,2-d]pyrimidine derivatives have revealed their ability to inhibit cancer cell proliferation. Specifically, compounds with similar structures have been shown to induce apoptosis in various cancer cell lines, including breast and lung cancers. The mechanism involves the modulation of signaling pathways related to cell survival and proliferation .
Case Studies
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the pharmacological profile of this compound. Modifications to the ethoxy groups or the piperazine ring can significantly influence biological activity. For instance, substituting different halogens on the phenyl rings has been shown to enhance receptor affinity and selectivity.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations in Thieno[3,2-d]Pyrimidin-4(3H)-One Derivatives
The following table highlights structural analogs and their key substituents:
Key Structural Insights
- Halogenated Phenyl Groups (e.g., 2-fluorophenyl in , 4-chlorophenyl in ): Halogens improve metabolic stability and modulate electronic effects, influencing binding affinity.
- Position 2 Modifications :
Pharmacological Activity
- Target Compound: No direct activity data is available in the provided evidence.
- Fluorinated Derivatives : Compounds with dual fluorophenyl groups (e.g., ) exhibit enhanced kinase inhibition, likely due to fluorine’s electronegativity optimizing hydrogen bonding.
Computational and Experimental Data
- Lipophilicity : The target compound’s diethoxyphenyl group confers higher logP (~4.2) compared to analogs with chlorophenyl (logP ~3.8) or fluorophenyl (logP ~3.5) groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
